

# Technical Guide: Spectroscopic Characterization of 5-Tert-butylnonan-5-amine

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## Compound of Interest

Compound Name: **5-Tert-butylnonan-5-amine**

Cat. No.: **B15358095**

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, experimentally determined spectroscopic data for **5-Tert-butylnonan-5-amine** is limited. The following guide provides a theoretical framework for its spectroscopic characterization based on fundamental principles of organic chemistry and spectroscopy. The experimental protocols described are generalized standard procedures and may require optimization for this specific compound.

## Introduction

**5-Tert-butylnonan-5-amine** is a tertiary amine with a unique sterically hindered structure. The central quaternary carbon bonded to a tert-butyl group and a nitrogen atom suggests interesting chemical properties and potential applications in areas such as catalysis, materials science, or as a building block in medicinal chemistry. Due to the absence of comprehensive experimental data in public databases, this document outlines the expected spectroscopic characteristics and provides hypothetical protocols for its analysis.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Tert-butylnonan-5-amine**.

Table 1: Predicted  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 1.4 - 1.6	m	8H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> (b, c, d)
~ 1.2 - 1.4	m	4H	-CH <sub>2</sub> -CH <sub>2</sub> -N (a)
~ 1.1	s	2H	-NH <sub>2</sub>
0.92	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>
0.88	t	6H	-CH <sub>2</sub> -CH <sub>3</sub> (e)

Table 2: Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 60	Quaternary C (C-5)
~ 40	-CH <sub>2</sub> -N (a)
~ 35	Quaternary C of tert-butyl
~ 28	-C(CH <sub>3</sub> ) <sub>3</sub>
~ 27	-CH <sub>2</sub> - (b)
~ 23	-CH <sub>2</sub> - (c)
~ 14	-CH <sub>3</sub> (e)

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 3500	Medium, Broad	N-H stretch (primary amine)
2850 - 2960	Strong	C-H stretch (alkane)
1590 - 1650	Medium	N-H bend (scissoring)
1450 - 1470	Medium	C-H bend (methylene)
1365, 1390	Medium	C-H bend (tert-butyl)
1000 - 1250	Medium	C-N stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
199	Low	[M] <sup>+</sup> (Molecular Ion)
184	High	[M-CH <sub>3</sub> ] <sup>+</sup>
142	Medium	[M-C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (Loss of tert-butyl)
57	Very High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-butyl cation)

## Hypothetical Experimental Protocols

### 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **5-Tert-butylnonan-5-amine** in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Pulse Program: Standard single-pulse sequence (e.g., ' zg30').
  - Spectral Width: 0-12 ppm.

- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
  - Spectral Width: 0-220 ppm.
  - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
  - Relaxation Delay: 2-5 seconds.

### 3.2. Infrared (IR) Spectroscopy

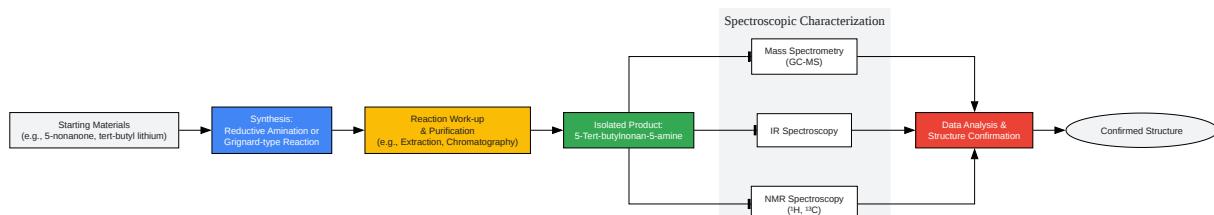
- Sample Preparation:
  - Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  - Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., carbon tetrachloride,  $\text{CCl}_4$ ) and place in a solution cell.
- Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
  - A background spectrum of the empty sample holder (or solvent) should be acquired and subtracted from the sample spectrum.

### 3.3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.
- GC Conditions (Hypothetical):
  - Column: A non-polar capillary column (e.g., DB-5ms).
  - Injector Temperature: 250 °C.
  - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-500.
  - Source Temperature: 230 °C.

## Visualization of Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel amine like **5-Tert-butylnonan-5-amine**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **5-Tert-butylnonan-5-amine**.

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